Regioisomer Identity Confers Distinct Biological Pathway Involvement: 3,4,5- vs. 2,4,5-Trimethoxybenzamido Substitution
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (3,4,5-regioisomer) and ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (2,4,5-regioisomer) are constitutional isomers with identical molecular formula and mass but differ in the positioning of the three methoxy groups on the benzamido ring. This difference determines their respective biological pathway involvement: the 3,4,5-regioisomer is employed as a building block for P-glycoprotein (ABCB1) modulators [1], whereas the 2,4,5-regioisomer is an established intermediate in Acotiamide synthesis that targets acetylcholinesterase and gastric motility [2]. In the P-gp peptidomimetic series, SAR studies demonstrate that positional isomerism at this pharmacophore level can switch the functional outcome from ATPase stimulation to complete loss of P-gp binding affinity [3].
| Evidence Dimension | Regioisomeric substitution pattern effect on biological target pathway |
|---|---|
| Target Compound Data | 3,4,5-Trimethoxy substitution; utilized as P-gp modulator intermediate and Acotiamide process impurity reference standard (Acotiamide Impurity 47 class) |
| Comparator Or Baseline | 2,4,5-Trimethoxy substitution (CAS 185105-98-0); Acotiamide synthetic intermediate with acetylcholinesterase pathway association |
| Quantified Difference | No direct head-to-head quantitative bioactivity comparison available; differentiation is based on distinct documented applications (P-gp modulation vs. AChE inhibition) and orthogonal impurity profile requirements in Acotiamide QC methods [2] |
| Conditions | Inferred from distinct synthetic routes and application contexts: P-gp inhibitor synthesis (J. Med. Chem. 2018) vs. Acotiamide manufacturing (pharmacopoeial impurity profiling) |
Why This Matters
Procurement of the correct regioisomer is mandatory because the two isomers are not interchangeable for either P-gp research applications or Acotiamide impurity qualification—selecting the wrong isomer will invalidate experimental outcomes and regulatory compliance.
- [1] Patel BA, Abel B, Barbuti AM, et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. J. Med. Chem. 2018;61(3):834-864. doi:10.1021/acs.jmedchem.7b01340 View Source
- [2] PubChem. Compound Summary for CID 10215672: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [3] Patel BA et al. J. Med. Chem. 2018;61:834-864. SAR analysis showing that regioisomeric variation at N- and C-termini abolishes affinity toward P-gp (e.g., compounds 18-21 showed 15-21% stimulation at 0.05 μM vs. compound 1 which was a potent stimulator). View Source
